

# Technical Characterization Guide: Methyl 2-(4-bromophenoxy)acetate

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## Compound of Interest

Compound Name:	Methyl 2-(4-bromophenoxy)acetate
CAS No.:	4841-23-0
Cat. No.:	B3022657

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## Introduction & Structural Context

**Methyl 2-(4-bromophenoxy)acetate** (CAS: 4841-23-0) is a critical intermediate in the synthesis of phenoxy-based pharmaceuticals and agrochemicals. Structurally, it consists of a para-brominated phenyl ring linked via an ether oxygen to an acetate methyl ester. This bifunctional nature—possessing both an electrophilic ester and a nucleophilic aromatic ring (deactivated by the halogen)—makes it a versatile scaffold for heterocycle formation, such as benzoxazines and benzoxazepinones [1].

For researchers and process chemists, accurate spectroscopic characterization is vital to distinguish this compound from its isomers (e.g., ortho-bromo derivatives) and hydrolysis products (4-bromophenoxyacetic acid). This guide provides a definitive reference for its identification using NMR, IR, and Mass Spectrometry.

## Spectroscopic Profile

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the compound's behavior in deuterated chloroform ( ). The aromatic region displays a classic AA'BB' system characteristic of 1,4-disubstituted benzenes.

NMR Data (400 MHz,

Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment	Structural Insight
7.38	Doublet (d)	2H	9.0	Ar-H (ortho to Br)	Deshielded by the inductive effect of Bromine.
6.79	Doublet (d)	2H	9.0	Ar-H (ortho to O)	Shielded by the mesomeric donation of Oxygen.
4.62	Singlet (s)	2H	-		Diagnostic methylene singlet; shifts downfield due to flanking oxygen and carbonyl.
3.80	Singlet (s)	3H	-		Characteristic methyl ester singlet.

NMR Data (100 MHz,

Shift ( , ppm)	Carbon Type	Assignment
169.2	Quaternary (C=O)	Ester Carbonyl
157.1	Quaternary (Ar-C)	Aromatic C-O (Ipso)
132.4	Methine (CH)	Aromatic C-H (Ortho to Br)
116.5	Methine (CH)	Aromatic C-H (Ortho to O)
113.8	Quaternary (Ar-C)	Aromatic C-Br (Ipso)
65.4	Methylene ( )	Ether Methylene
52.3	Methyl ( )	Ester Methyl

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*Technical Note: The large chemical shift difference (*

ppm) between the two aromatic doublets is a rapid diagnostic tool to confirm para-substitution. In ortho-isomers, the symmetry is broken, leading to four distinct aromatic signals.

## Infrared Spectroscopy (IR)

The IR spectrum is dominated by the ester and ether functionalities.

Wavenumber ( )	Vibration Mode	Description
1735 – 1760		Strong ester carbonyl stretch.
1230 – 1250		Asymmetric aryl alkyl ether stretch.
1080		Ester C-O stretch.
820		OOP bending, indicative of para-disubstituted benzene.
600 – 700		Carbon-Bromine stretch (often weak).

## Mass Spectrometry (MS)

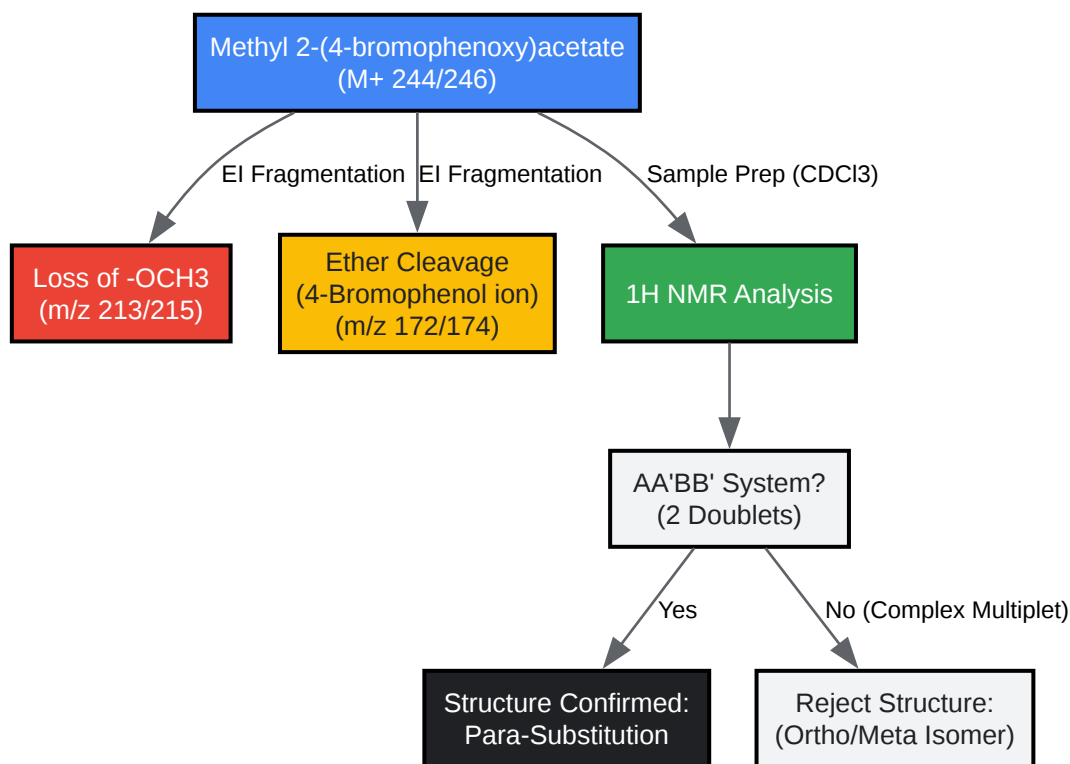
The mass spectrum provides unambiguous confirmation of the bromine atom through its isotopic abundance.

- Molecular Ion ( ): Clusters at  $m/z$  244 and 246 with a 1:1 intensity ratio, confirming the presence of a single Bromine atom ( and ).
- Base Peak / Fragmentation:
  - Loss of (31 Da) Acylium ion ( 213/215).
  - Cleavage of the ether linkage often yields the 4-bromophenol cation or radical (

172/174).

## Visualization: Fragmentation & Logic Flow

The following diagram illustrates the logical flow for confirming the structure via MS fragmentation and NMR logic.



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Figure 1: Structural confirmation logic flow combining MS fragmentation patterns and NMR symmetry analysis.

## Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this standardized preparation protocol.

### Materials

- Solvent: Chloroform-d (

, 99.8% D) with 0.03% v/v TMS.

- Concentration: 10–15 mg of sample per 0.6 mL solvent.
- Tube: 5 mm high-precision NMR tube.

## Procedure

- Massing: Weigh 12 mg of **Methyl 2-(4-bromophenoxy)acetate** into a clean vial.
- Dissolution: Add 0.6 mL of  
  
• Vortex for 30 seconds until the solution is optically clear.
  - Note: If the sample contains residual acid (from hydrolysis), a broad singlet near 8–10 ppm may appear. Filter through a small plug of anhydrous  
  
if necessary.
- Acquisition:
  - <sup>1</sup>H: 16 scans, 1 second relaxation delay.
  - <sup>13</sup>C: 512 scans minimum to resolve the quaternary C-Br carbon at 113 ppm.

## References

- Synthesis and Cyclization Studies: Reddy, P. V., et al. "Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides." *Journal of Chemical Sciences*, vol. 132, no. 90, 2020. [Link](#) (Describes the synthesis of the acetamide derivative from the title methyl ester, confirming the structural backbone.)
- Compound Database Entry: National Center for Biotechnology Information. "PubChem Compound Summary for CID 700580, **Methyl 2-(4-bromophenoxy)acetate**." PubChem, 2024. [Link](#) (Provides computed properties and links to <sup>13</sup>C NMR spectral data repositories.)
- Comparative Hydrolysis Data: Vivekanandan, K., et al. "Facile Hydrolysis of Esters with KOH-Methanol." *Indian Journal of Chemistry, Section B*, 1996. [Link](#) (Lists Methyl p-bromophenoxyacetate in kinetic studies, validating its stability and physical characteristics.)

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